1,2,4-Trichloro-3-nitrobenzene
Description
1,2,4-Trichloro-3-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three chlorine atoms (at positions 1, 2, and 4) and one nitro group (at position 3). Its molecular formula is C₆H₂Cl₃NO₂, with a molecular weight of approximately 226.45 g/mol. The compound’s reactivity and environmental persistence are influenced by the electron-withdrawing nitro group and chlorine substituents, which also affect its solubility and degradation pathways .
Properties
CAS No. |
27864-13-7 |
|---|---|
Molecular Formula |
C6H2Cl3NO2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
1,2,4-trichloro-3-nitrobenzene |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H |
InChI Key |
UDEAXERKYRDHTE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Structural and Electronic Effects
- Chlorination Degree : Increased chlorine substitution (e.g., 1,2,4,5-tetrachloro derivative) correlates with higher molecular weight and melting point, enhancing environmental persistence .
- Nitro Group Position : The nitro group’s position influences degradation. For example, 2,4,5-Trichloronitrobenzene undergoes microbial nitro group removal, whereas isomers like this compound may resist degradation due to steric or electronic factors .
b. Degradation Pathways
- Microbial Degradation : Pseudomonas strains metabolize 2,4,5-Trichloronitrobenzene via dioxygenation, releasing nitrite and forming chlorocatechol intermediates . This pathway is absent in evidence for the target compound, suggesting positional substituents critically determine biodegradability.
- Chemical Stability : The nitro group in this compound likely contributes to recalcitrance, requiring specialized microbial consortia for breakdown .
Q & A
Q. What are the established methods for synthesizing 1,2,4-Trichloro-3-nitrobenzene with high regioselectivity?
The compound is synthesized via nitration of 1,2,4-trichlorobenzene. Regioselectivity is achieved by controlling reaction conditions (e.g., nitric acid/sulfuric acid ratio, temperature). Analogous syntheses for trichloronitrobenzenes, such as 3,4,5-Trichloronitrobenzene, highlight the importance of electron-withdrawing substituents in directing nitration to specific positions .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : Proton NMR identifies aromatic proton splitting patterns, while carbon-13 NMR confirms substituent positions (e.g., chlorine and nitro groups).
- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion clusters (e.g., [M]⁺ at m/z 226) and fragmentation patterns characteristic of nitro and chlorine groups, as seen in NIST data for structural analogs .
Q. What are the acute toxicity parameters of this compound in protozoan models?
Studies using Tetrahymena pyriformis demonstrate concentration-dependent growth inhibition, with EC₅₀ values derived from standardized assays. This model is critical for preliminary ecotoxicological screening .
Advanced Research Questions
Q. How should researchers address discrepancies in environmental degradation rates of this compound?
Variations in reported half-lives (e.g., in soil vs. water) may stem from differences in pH, light exposure, or microbial activity. Resolving contradictions requires meta-analysis of existing data and controlled experiments under OECD guidelines. Frameworks for qualitative data contradiction analysis, such as iterative hypothesis testing, are recommended .
Q. What computational methods predict the reactivity of this compound in substitution reactions?
Density Functional Theory (DFT) models charge distribution and transition states to identify reactive sites (e.g., nitro group reduction or chlorine displacement). PubChem’s structural data (InChIKey, bond angles) enable accurate molecular modeling .
Q. Which analytical techniques detect trace levels of this compound in environmental matrices?
- GC-ECD/GC-MS : Offers high sensitivity for chlorinated nitroaromatics. For example, EPA protocols for 1,2,4-Trichlorobenzene detection in water (via liquid-liquid extraction) can be adapted .
- Validation : Include recovery studies and matrix spike tests to address interferences from co-eluting compounds .
Methodological Considerations
- Toxicity Testing : Use Tetrahymena pyriformis assays for rapid screening, followed by validated OECD 201/202 tests for algae/daphnia .
- Environmental Monitoring : Prioritize GC-MS for specificity in complex samples, referencing EPA’s Fourth Six-Year Review guidelines for chlorinated benzenes .
- Data Contradictions : Apply iterative frameworks (e.g., triangulation of experimental, computational, and literature data) to resolve conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
